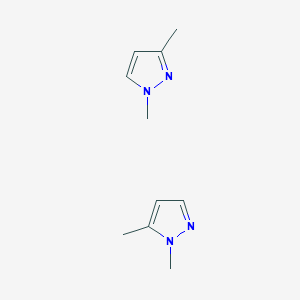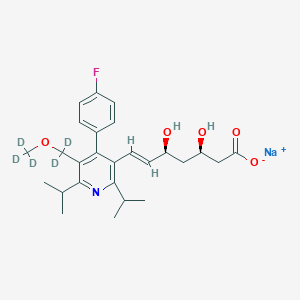![molecular formula C20H45N3O7P2 B13841746 azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate](/img/structure/B13841746.png)
azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple double bonds and a phosphono group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate involves several steps. The starting materials typically include azane and a phosphono compound. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons or hydrogen, resulting in reduced products.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield phosphono derivatives, while reduction could produce simpler phosphates.
Aplicaciones Científicas De Investigación
Azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is utilized in the production of specialized chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to various biochemical effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully understand their implications.
Comparación Con Compuestos Similares
Similar Compounds
Geranylgeranyl pyrophosphate: This compound shares a similar structure but differs in its functional groups and specific applications.
Phosphono [(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl] hydrogen phosphate: Another closely related compound with slight variations in its molecular structure.
Uniqueness
Azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate is unique due to its specific combination of functional groups and isotopic labeling. This uniqueness makes it valuable for specialized applications in research and industry, where precise molecular interactions are crucial.
Propiedades
Fórmula molecular |
C20H45N3O7P2 |
|---|---|
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2.3H3N/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;;;/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23);3*1H3/b18-11+,19-13+,20-15+;;;/i5D3;;; |
Clave InChI |
DPBMYHRTNHKGIT-NPRCZRRZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])/C(=C\COP(=O)(O)OP(=O)(O)O)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C.N.N.N |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C.N.N.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-5-(((6R,7S)-4-(6-(Benzyloxy)-6-oxohexyl)-6,7,8a-trihydroxy-4,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-2-yl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic Acid](/img/structure/B13841667.png)

![2-[(Benzyloxy)methyl]piperidine](/img/structure/B13841687.png)
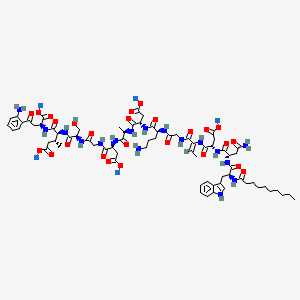

![3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B13841705.png)


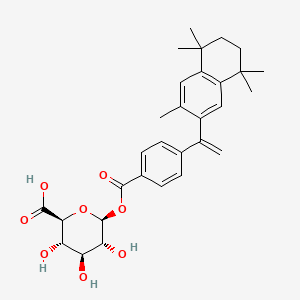
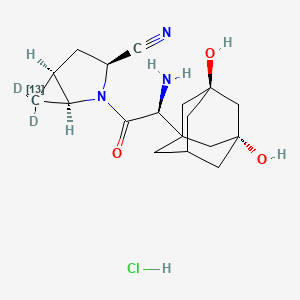
![((2S,3R)-4-(4-(((((3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl)oxy)carbonyl)amino)-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamic Acid Phenylmethyl Ester](/img/structure/B13841732.png)
![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13841733.png)
